molecular formula C16H19N3O B10898521 1-ethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-3-carboxamide

1-ethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10898521
M. Wt: 269.34 g/mol
InChI Key: XPIAVXJOQOBBME-UHFFFAOYSA-N
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Description

1-ETHYL-N~3~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes a pyrazole ring and a tetrahydronaphthalene moiety, contributes to its distinctive chemical properties and potential biological activities.

Preparation Methods

The synthesis of 1-ETHYL-N~3~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Tetrahydronaphthalene Moiety: The tetrahydronaphthalene group can be introduced via a Friedel-Crafts alkylation reaction using an appropriate naphthalene derivative and an alkyl halide.

    Coupling of the Pyrazole and Tetrahydronaphthalene Units: The final step involves coupling the pyrazole ring with the tetrahydronaphthalene moiety through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-ETHYL-N~3~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-ETHYL-N~3~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors. It may exhibit anti-inflammatory, analgesic, or anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers study the compound’s effects on cellular processes and its potential as a tool for probing biological pathways.

Mechanism of Action

The mechanism of action of 1-ETHYL-N~3~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. For example, it may inhibit the activity of an enzyme involved in inflammation, leading to reduced production of inflammatory mediators.

Comparison with Similar Compounds

1-ETHYL-N~3~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other pyrazole derivatives, such as:

    1-Phenyl-3-(1,2,3,4-tetrahydro-1-naphthalenyl)-1H-pyrazole-3-carboxamide: Similar structure but with a phenyl group instead of an ethyl group.

    1-Methyl-3-(1,2,3,4-tetrahydro-1-naphthalenyl)-1H-pyrazole-3-carboxamide: Similar structure but with a methyl group instead of an ethyl group.

The uniqueness of 1-ETHYL-N~3~-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

IUPAC Name

1-ethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C16H19N3O/c1-2-19-11-10-15(18-19)16(20)17-14-9-5-7-12-6-3-4-8-13(12)14/h3-4,6,8,10-11,14H,2,5,7,9H2,1H3,(H,17,20)

InChI Key

XPIAVXJOQOBBME-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2CCCC3=CC=CC=C23

Origin of Product

United States

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